![molecular formula C34H28N10Na2O8S2 B1233323 Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate CAS No. 3426-43-5](/img/structure/B1233323.png)
Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate
Descripción general
Descripción
Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate, also known as this compound, is a useful research compound. Its molecular formula is C34H28N10Na2O8S2 and its molecular weight is 814.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Brightening Agents
Research has focused on synthesizing and studying derivatives of Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate for their use as fluorescent brightening agents (FBAs). These compounds are known for their ability to absorb ultraviolet light and re-emit it as visible light, enhancing the brightness of materials like textiles. Studies demonstrate the synthesis of derivatives with antioxidant properties on the triazine moiety, exploring their physical properties, fastness, and whiteness measurement compared to standard FBAs (Um, Kang, & Lee, 2005; Hussain et al., 2010).
Chemiluminescence in Analytical Chemistry
Another area of interest is the study of chemiluminescence properties of these compounds. Research evaluating the kinetic and thermodynamic characteristics of novel peroxyoxalate chemiluminescence systems utilizing triazine derivatives has been conducted. These studies aim to understand the influence of various factors on the chemiluminescence reaction, offering insights into analytical applications (Shamsipur et al., 2013).
Development of Waterborne Coatings
Derivatives have also been incorporated into novel waterborne coatings, such as polyurethane fluorescent brighteners. These compounds are synthesized to enhance the fluorescence intensity and stability of coatings, making them suitable for various industrial applications. The synthesis involves incorporating these stilbene-based compounds into polyurethane chains, highlighting their potential in creating advanced materials with improved optical properties (Hu, Zhang, & Dai, 2011).
Encapsulation for Textile Applications
Research on encapsulation and controlled release of optical brighteners for textile applications has been explored. For example, encapsulating the brighteners in biodegradable polymers like chitosan allows for smart, pH-responsive release, enhancing the optical bleaching efficiency of textiles. This encapsulation technique not only improves the light stability of the brighteners but also offers a novel approach to textile finishing processes (Yilmaz & Kati, 2015).
Safety and Hazards
This compound is classified as an eye irritant . It has a safety symbol GHS07 and the signal word “Warning” is associated with it . The hazard statement H319 is applicable to it . Precautionary statements include P264, P280, P305+P351+P338, and P337+P313P . The LD50 oral in rat is > 15gm/kg . When heated to decomposition, it emits toxic fumes of SOx and Cl- .
Mecanismo De Acción
Target of Action
The primary targets of Intrawhite CF are specific molecules or structures within cells . By binding to these targets, Intrawhite CF can influence their behavior and interactions .
Mode of Action
Intrawhite CF interacts with its targets by binding to them . This binding process results in the emission of fluorescent light . The emitted light enables the visualization of cellular or molecular processes under a fluorescence microscope, aiding in the study of various biological and chemical processes .
Result of Action
The primary result of Intrawhite CF’s action is the illumination of cellular or molecular processes . This illumination allows researchers to visualize and study these processes in detail, contributing to our understanding of various biological and chemical phenomena .
Action Environment
The action, efficacy, and stability of Intrawhite CF can be influenced by various environmental factors. For instance, the compound’s fluorescence properties can be affected by the solvent used, the temperature, and the pH of the environment . Therefore, careful control and monitoring of these factors are essential when using Intrawhite CF in research or applications .
Propiedades
IUPAC Name |
disodium;5-[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N10O8S2.2Na/c1-51-33-41-29(35-23-9-5-3-6-10-23)39-31(43-33)37-25-17-15-21(27(19-25)53(45,46)47)13-14-22-16-18-26(20-28(22)54(48,49)50)38-32-40-30(42-34(44-32)52-2)36-24-11-7-4-8-12-24;;/h3-20H,1-2H3,(H,45,46,47)(H,48,49,50)(H2,35,37,39,41,43)(H2,36,38,40,42,44);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYOOAPDMVGPIQ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N10Na2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90889467 | |
| Record name | C.I. Fluorescent Brightener 213 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90889467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
814.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3426-43-5 | |
| Record name | C.I. Fluorescent Brightener 213 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90889467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary focus of the research on Belofor KB in the provided abstracts?
A1: Both provided abstracts focus on the hygienic standardization of Belofor KB in bodies of water. [, ] This suggests that the research aims to determine safe and acceptable levels of this bleaching agent in water sources to protect human health and the environment.
Q2: What type of information can we expect to find in the full research articles based on the abstracts?
A2: While the abstracts lack specific details, we can anticipate that the full research articles would delve into topics such as:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



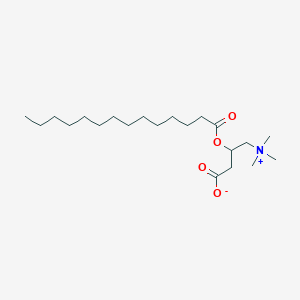

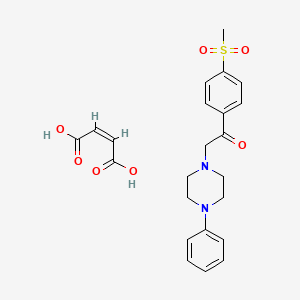
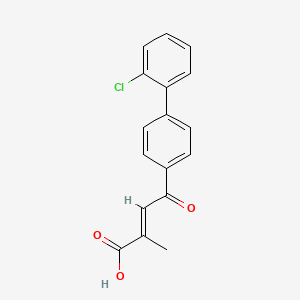

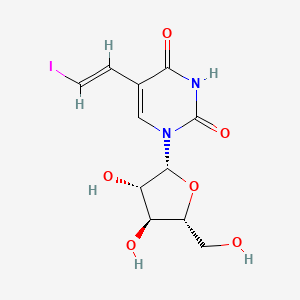


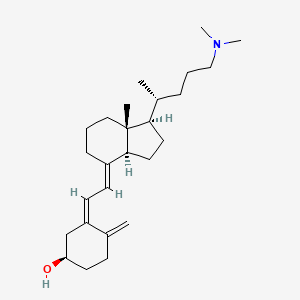
![(3E)-3-(5,6-dihydropyrrolo[1,2-c][3]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine](/img/structure/B1233256.png)
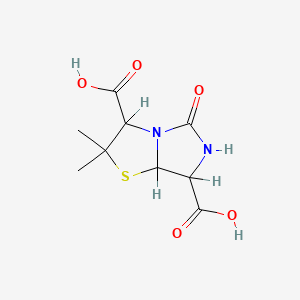
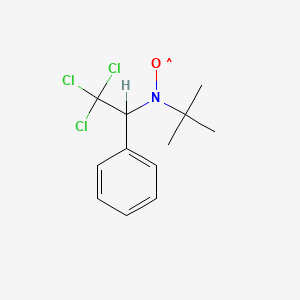
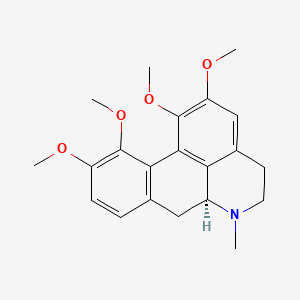
![(2R,3R,4S,5R)-2-[(8-aminopyrimido[5,4-d]pyrimidin-4-yl)amino]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B1233262.png)